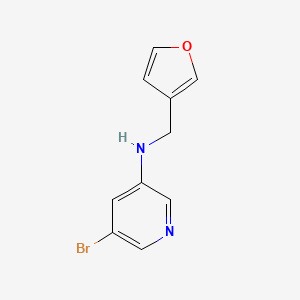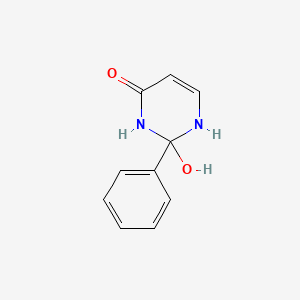
2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of benzaldehyde with urea and an appropriate ketone under acidic or basic conditions to form the desired pyrimidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrimidinones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dihydroxy-2-phenyl-4H-pyrimidinone
- 2,3-Dihydro-2-phenyl-4(1H)-pyrimidinone
- 2-Hydroxy-4-phenyl-4H-pyrimidinone
Comparison
Compared to similar compounds, 2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone might exhibit unique properties due to the presence of the hydroxy group at the 2-position and the phenyl group at the 2-position
Eigenschaften
CAS-Nummer |
68921-95-9 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-hydroxy-2-phenyl-1,3-dihydropyrimidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-7-11-10(14,12-9)8-4-2-1-3-5-8/h1-7,11,14H,(H,12,13) |
InChI-Schlüssel |
MPFIRKHWYHEHGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(NC=CC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


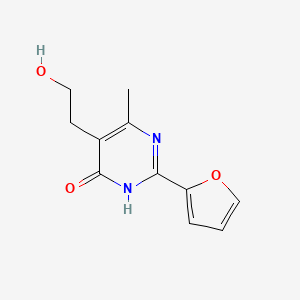
![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)
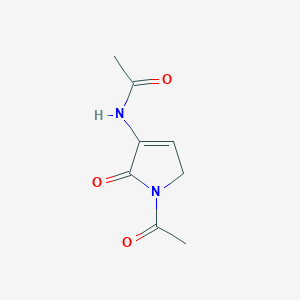
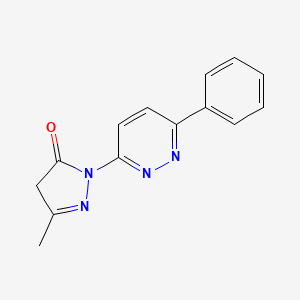
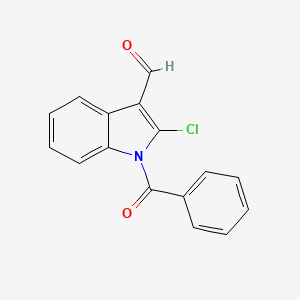
![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)
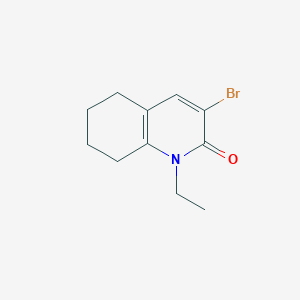
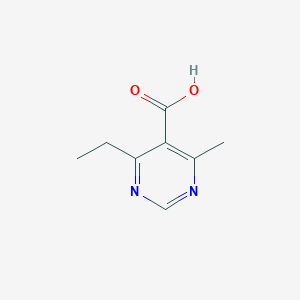
![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)
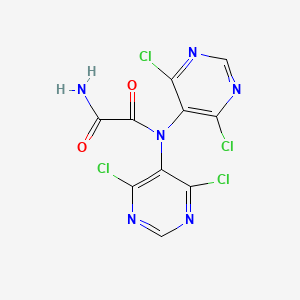
![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)
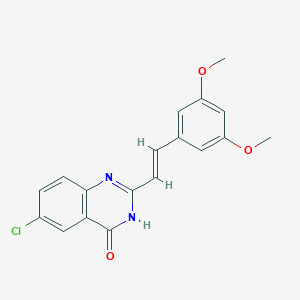
![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)
